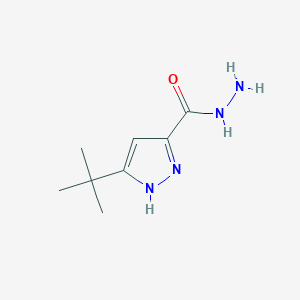

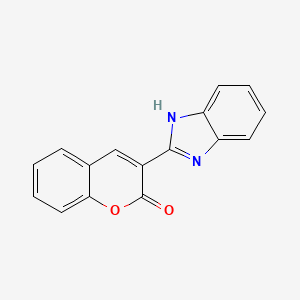

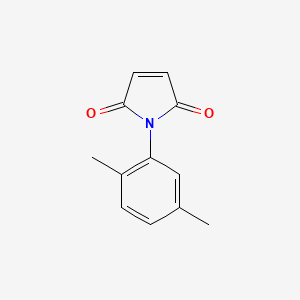

3-(1H-benzimidazol-2-yl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(1H-benzimidazol-2-yl)-2H-chromen-2-one" is a heterocyclic compound that incorporates both benzimidazole and chromenone moieties. These structural components are known for their biological activities, which include antimicrobial, antioxidant, and enzyme inhibition properties. The compound is part of a broader class of compounds that have been synthesized and characterized for their potential use in various pharmaceutical and material applications .

Synthesis Analysis

The synthesis of derivatives of "3-(1H-benzimidazol-2-yl)-2H-chromen-2-one" often involves multicomponent reactions, which are efficient and can yield a variety of substituted compounds. For instance, one-pot, three-component reactions have been employed to synthesize chromen derivatives incorporating the benzimidazole moiety, yielding high Rho kinase inhibitory activity . Additionally, Knoevenagel condensation has been used to synthesize related compounds, demonstrating the versatility of synthetic approaches for these types of molecules . The use of metal-free catalysis and Bronsted acid ionic liquids has also been reported, highlighting the trend towards more environmentally friendly and efficient synthetic methods .

Molecular Structure Analysis

The molecular structures of these compounds are typically confirmed using spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and LC-MS. These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure . X-ray crystallography has also been used to determine the molecular and crystal structures of some derivatives, providing insight into the three-dimensional arrangement of atoms and the stabilization factors of the compounds .

Chemical Reactions Analysis

The chemical reactivity of "3-(1H-benzimidazol-2-yl)-2H-chromen-2-one" derivatives is diverse, with the ability to undergo various reactions such as condensation with different chromones, chromone carboxylic acids, and amines . These reactions lead to the formation of novel compounds with potential biological activities. The nitrogen atom of the benzimidazole fragment often serves as the center of protonation, influencing the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(1H-benzimidazol-2-yl)-2H-chromen-2-one" derivatives are influenced by their molecular structure. The incorporation of these compounds into polymers, such as polyurethane coatings, can impart antimicrobial properties and enhance physical and mechanical resistances . The acid-base properties and spectral characteristics are also important, with studies showing correlations between pKa values and substituent constants, which can affect the biological activity and interaction with biological targets .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Antimicrobial and Antioxidant Properties : Nagaraja et al. (2020) demonstrated the synthesis of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one derivatives, showing significant antimicrobial activity against various microbial strains and promising antioxidant properties. The compounds were synthesized through Knoevenagel condensation and characterized by spectroscopic techniques, with their biological efficacy confirmed through various assays Nagaraja et al., 2020.

Anticancer Activity : Paul et al. (2013) reported the synthesis of novel coumarin-benzimidazole hybrids showing significant in vitro anticancer activity against a panel of 60 tumor cell lines. Some compounds exhibited over 50% inhibition efficacy, comparable or superior to the standard drug 5-fluorouracil in specific cancer cell lines, including leukemia, colon cancer, and breast cancer Paul et al., 2013.

Antidiabetic Activity : A study by Telvekar et al. (2020) on novel series of 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives highlighted their potential antidiabetic activities. These compounds, designed based on molecular hybridization techniques, exhibited promising inhibitory activities against α-glucosidase and α-amylase, indicating potential as antidiabetic agents Telvekar et al., 2020.

Propriétés

IUPAC Name |

3-(1H-benzimidazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c19-16-11(9-10-5-1-4-8-14(10)20-16)15-17-12-6-2-3-7-13(12)18-15/h1-9H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFHFTBLQARMCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352673 |

Source

|

| Record name | ST076513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201115 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(1H-benzimidazol-2-yl)-2H-chromen-2-one | |

CAS RN |

1032-97-9 |

Source

|

| Record name | ST076513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B1298682.png)

![N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide](/img/structure/B1298683.png)

![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)